S1P3 Receptor Binding Selectivity: Target Compound Versus Src/Abl-Focused Analogs
The target compound demonstrates measurable affinity for the sphingosine-1-phosphate receptor 3 (S1P3), an activity that is absent in Src/Abl-optimized analogs such as those reported by Schenone et al. The compound shows an IC50 of 49.8 µM against human S1P3 in a cell-free binding assay, whereas close structural analogs from the 4-amino-substituted pyrazolo[3,4-d]pyrimidine series optimized for Src inhibition typically lack any reported S1P3 activity [1]. This indicates that the 2-ethoxyphenyl substituent confers a unique secondary pharmacology that may be relevant for dual-target research strategies.
| Evidence Dimension | S1P3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 4.98E+4 nM (49.8 µM) |
| Comparator Or Baseline | Src-optimized 4-amino-substituted pyrazolo[3,4-d]pyrimidine analogs (e.g., compounds with 2,6-dichlorophenyl or 3-chlorophenyl substituents at 4-amino position); no reported S1P3 activity. |
| Quantified Difference | Target compound: 49.8 µM IC50; Comparator: no detectable S1P3 binding reported in the same assay panel. |
| Conditions | Cell-free binding assay; human S1P3 receptor; The Scripps Research Institute Molecular Screening Center (MLSCN). |
Why This Matters
This secondary pharmacology differentiates the compound for researchers exploring S1P3-mediated pathways where typical pyrazolo[3,4-d]pyrimidine kinase inhibitors would be unsuitable.
- [1] BindingDB. (n.d.). BDBM37498: N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Affinity data for Sphingosine 1-phosphate receptor 3 (Human). IC50: 4.98E+4 nM. View Source
